3-(Carboxymethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a carboxymethyl group attached to the benzene ring at the meta position. Its molecular formula is , and it has a molecular weight of approximately 180.16 g/mol. The compound is typically represented by the structural formula:
textO ||C6H4-COOH | CH2COOH
This compound is also known by various synonyms, including benzeneacetic acid, 3-carboxyphenylacetic acid, and homophthalic acid. It exhibits a density of about and has a boiling point of approximately at 760 mmHg .
CMBA shows promise as a thermoplastic material due to its low thermal expansion coefficient (2.5 x 10-4 K-1). Source: CymitQuimica: This property allows it to maintain its shape effectively across a range of temperatures, making it potentially useful for various applications.
Research suggests CMBA can be used to create nanoparticles with an average diameter of around 200 nanometers. Source: CymitQuimica: These nanoparticles could be valuable in fields like drug delivery and catalysis.
CMBA may also play a role in the development of microspheres. When combined with transition metal salts, CMBA can form frameworks that expand to create microspheres. Source: CymitQuimica: These microspheres could have applications in areas like separations and sensors.
The compound's reactivity is influenced by the electron-withdrawing nature of the carboxymethyl group, which can stabilize intermediates during these reactions .
Research indicates that 3-(Carboxymethyl)benzoic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Furthermore, its derivatives may show activity in inhibiting certain enzymes involved in metabolic pathways, which could have implications for drug development .
Additionally, some studies suggest that compounds with similar structures can interact with biological systems, potentially affecting cellular signaling pathways and metabolic processes.
Several methods exist for synthesizing 3-(Carboxymethyl)benzoic acid:
3-(Carboxymethyl)benzoic acid finds applications across various fields:
Its versatility makes it valuable in developing new materials and compounds with specific functionalities .
Interaction studies involving 3-(Carboxymethyl)benzoic acid often focus on its binding affinity with proteins or enzymes. These studies reveal how the compound interacts at a molecular level, influencing biological pathways or enzymatic activities. For example, it has been shown that certain derivatives can inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications .
Several compounds share structural similarities with 3-(Carboxymethyl)benzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
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2-(Carboxymethyl)benzoic acid | Has the carboxymethyl group at the ortho position | |
4-(Carboxymethyl)benzoic acid | Carboxymethyl group at the para position | |
3-(1-Carboxyethyl)benzoic acid | Contains a longer carbon chain with a carboxylic group | |
Homophthalic acid | Lacks an additional methyl group compared to 3-(Carboxymethyl)benzoic acid |
Each of these compounds exhibits distinct properties and reactivities due to the positioning of functional groups on the benzene ring and variations in their molecular structure .
The International Union of Pure and Applied Chemistry systematic name for this compound is established as 3-(carboxymethyl)benzoic acid [1] [2] [7]. This nomenclature follows the International Union of Pure and Applied Chemistry conventions for aromatic compounds containing multiple carboxylic acid functional groups [8]. The systematic naming approach identifies the primary benzoic acid moiety as the parent structure, with the carboxymethyl substituent designated at the 3-position relative to the carboxylic acid group [1] [9].
According to Chemical Abstracts Service indexing conventions, the compound is systematically named as benzeneacetic acid, 3-carboxy-, which reflects the structural perspective of viewing the molecule as an acetic acid derivative attached to a carboxy-substituted benzene ring [2] [4] [10]. This alternative systematic approach emphasizes the acetic acid functionality while maintaining the aromatic substitution pattern designation [11].
The molecular formula is definitively established as C₉H₈O₄, with a molecular weight of 180.16 grams per mole [1] [3] [7]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(O)CC1=CC=CC(C(=O)O)=C1, which clearly delineates the connectivity of atoms within the molecular framework [11] [12].
The compound is recognized under several established synonyms that reflect different nomenclature perspectives and historical naming conventions [2] [4] [10]. The most prevalent common name alternatives include homoisophthalic acid and isohomophthalic acid, both of which emphasize the relationship to phthalic acid derivatives [4] [10] [13].
Additional recognized designations include 3-carboxyphenylacetic acid, which emphasizes the phenylacetic acid structural framework [4] [10], and meta-carboxymethylbenzoic acid, which specifies the positional relationship of the carboxymethyl substituent [13] [12]. The designation (3-carboxyphenyl)acetic acid provides another systematic approach to naming that prioritizes the acetic acid functionality [4].
Within pharmaceutical and chemical trade contexts, the compound may be referenced as Ketoprofen Impurity 61, indicating its role as a process-related impurity in pharmaceutical manufacturing [4]. The National Science Foundation designation NSC 108368 serves as an additional identifier within research databases [4] [13].
Table 1: Primary Nomenclature and Synonyms |
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International Union of Pure and Applied Chemistry Name: 3-(carboxymethyl)benzoic acid |
Chemical Abstracts Service Index Name: Benzeneacetic acid, 3-carboxy- |
Common Synonyms: Homoisophthalic acid, Isohomophthalic acid |
Alternative Names: 3-Carboxyphenylacetic acid, meta-carboxymethylbenzoic acid |
Trade Designations: Ketoprofen Impurity 61, NSC 108368 |
The compound maintains a comprehensive array of registry numbers and database identifiers that facilitate accurate identification across various chemical information systems [1] [7] [14]. The primary Chemical Abstracts Service Registry Number is 2084-13-1, which serves as the definitive unique identifier for this chemical substance [1] [3] [7] [14].
Within the PubChem database system, the compound is assigned Compound Identification Number 268227, providing access to extensive chemical and biological information [1] [9]. The ChemSpider database maintains the identifier 235771, offering additional structural and property data [2]. The Molecular Design Limited number MFCD15523567 serves as the chemical file designation for commercial and research applications [1] [3] [7] [14].
The International Chemical Identifier string InChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) provides a standardized representation of the molecular structure [1] [7] [9]. The corresponding International Chemical Identifier Key QNUWEXSGZVBMDV-UHFFFAOYSA-N offers a shortened hash representation for database indexing purposes [1] [7] [9].
Table 2: Registry Numbers and Database Identifiers |
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Chemical Abstracts Service Registry Number: 2084-13-1 |
PubChem Compound Identification Number: 268227 |
ChemSpider Identification Number: 235771 |
Molecular Design Limited Number: MFCD15523567 |
Chemical Book Number: CB21466409 |
National Science Foundation Number: NSC 108368 |
International Chemical Identifier Key: QNUWEXSGZVBMDV-UHFFFAOYSA-N |
The structural classification of 3-(carboxymethyl)benzoic acid places it within the hierarchical taxonomy of organic compounds according to established chemical classification systems [15] [16] [17]. At the highest level, the compound belongs to the kingdom of organic compounds, reflecting its carbon-based molecular framework [16].
Within the superclass designation, the compound is classified as a benzenoid, indicating the presence of the characteristic benzene ring system [15] [16] [18]. The class designation identifies it as a benzene and substituted derivatives compound, emphasizing the substituted aromatic ring structure [15] [16] [18].
The subclass classification positions the compound within benzoic acids and derivatives, reflecting the presence of the carboxylic acid functional group directly attached to the benzene ring [15] [16] [19]. The direct parent classification designates it as an aromatic dicarboxylic acid, emphasizing the presence of two carboxylic acid functional groups within the aromatic system [5] [6] [17].
The functional group analysis reveals the presence of two distinct carboxylic acid moieties: the primary benzoic acid group (-COOH) directly attached to the benzene ring, and the carboxymethyl group (-CH₂COOH) providing the second carboxylic acid functionality [12]. The substitution pattern follows a meta-disubstituted benzene arrangement, with the carboxymethyl group positioned at the 3-position relative to the carboxylic acid group [1] [12].
This compound exemplifies the characteristics of aromatic carboxylic acids, which serve as important building blocks in organic synthesis and pharmaceutical development [20] [21]. The dicarboxylic acid nature places it within the broader category of compounds used in polymer synthesis and materials science applications [6] [17].
Table 3: Structural Classification Hierarchy |
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Kingdom: Organic compounds |
Superclass: Benzenoids |
Class: Benzene and substituted derivatives |
Subclass: Benzoic acids and derivatives |
Direct Parent: Aromatic dicarboxylic acids |
Functional Groups: Carboxylic acid (-COOH), Carboxymethyl group (-CH₂COOH) |
Ring System: Monocyclic aromatic (benzene) |
Substitution Pattern: Meta-disubstituted benzene (1,3-disubstitution) |
The taxonomic position within chemical databases reflects the compound's role as a substituted aromatic carboxylic acid with specific structural features that distinguish it from other members of the benzoic acid family [22] [20]. The presence of the carboxymethyl substituent creates unique chemical properties that influence its reactivity and potential applications in synthetic chemistry [21].